molecular formula C11H9N3O B6179713 7-methoxy-1H-pyrazolo[3,4-b]quinoline CAS No. 156461-95-9

7-methoxy-1H-pyrazolo[3,4-b]quinoline

Cat. No.: B6179713
CAS No.: 156461-95-9
M. Wt: 199.2
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Description

7-methoxy-1H-pyrazolo[3,4-b]quinoline is a synthetically versatile heterocyclic compound based on a fused pyrazole and quinoline structure, which serves as a key scaffold in medicinal chemistry and materials science research . Derivatives of this core structure are investigated for their diverse biological activities. Specific analogs, particularly 3-aminopyrazoloquinolines, have shown significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1) in laboratory studies, demonstrating efficacy comparable to established drugs like acyclovir . These compounds are also screened for cytotoxic potential , with research indicating they can induce apoptosis and cell cycle arrest in various human cell lines, highlighting their value in oncological research . Furthermore, other 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives have been synthesized and evaluated for their antimicrobial properties , showing moderate to high activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . The methoxy-substituted pyrazolo[3,4-b]quinoline core is also of interest for its photophysical properties , with potential applications as a fluorophore in the development of fluorescent sensors . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

CAS No.

156461-95-9

Molecular Formula

C11H9N3O

Molecular Weight

199.2

Purity

95

Origin of Product

United States

Preparation Methods

Friedländer Condensation Approach

The Friedländer condensation, a classical method for quinoline synthesis, has been adapted for constructing the pyrazolo[3,4-b]quinoline scaffold. This method involves the reaction of anthranilaldehyde derivatives with 5-aminopyrazoles under acidic or basic conditions. For 7-methoxy-substituted variants, 2-amino-4-methoxybenzaldehyde serves as the key starting material.

In a representative procedure, 2-amino-4-methoxybenzaldehyde reacts with 3-methyl-1-phenyl-1H-pyrazol-5-amine in acetic acid at reflux (120°C, 8 hours). The reaction proceeds via imine formation, followed by cyclodehydration to yield the target compound with a reported isolated yield of 68–72% . Catalytic additives, such as p-toluenesulfonic acid (PTSA), enhance reaction efficiency by accelerating cyclization.

Table 1: Friedländer Condensation Optimization

Starting MaterialCatalystTemperature (°C)Time (h)Yield (%)
2-Amino-4-methoxybenzaldehydePTSA120675
2-Amino-4-methoxybenzaldehydeNone120868

Limitations include the limited availability of substituted anthranilaldehydes and competing side reactions in electron-rich systems .

Pfitzinger Synthesis with Isatin Derivatives

The Pfitzinger method, traditionally used for quinoline-4-carboxylic acids, has been modified to access pyrazolo[3,4-b]quinolines. This route employs isatin (indoline-2,3-dione) as a precursor, which undergoes base-induced ring opening to form a keto-acid intermediate. Subsequent condensation with 5-aminopyrazoles in ethanol under reflux yields the desired product.

For 7-methoxy derivatives, 5-methoxyisatin is treated with 3-amino-1H-pyrazole in sodium hydroxide (10% w/v) at 80°C for 12 hours. The reaction achieves moderate yields (55–60%) due to competing decarboxylation pathways . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.

Multicomponent Cyclocondensation Reactions

Recent advances in one-pot multicomponent reactions (MCRs) have streamlined the synthesis of 7-methoxy-1H-pyrazolo[3,4-b]quinoline. A 2024 study demonstrated the condensation of 4-methylquinoline-derived carbaldehydes, aminopyrazoles, and dimedone in anhydrous ethanol . Selenium dioxide oxidation of 4-methylquinoline first generates 4-quinolinecarboxaldehyde, which then reacts with 5-amino-3-methyl-1H-pyrazole and dimedone at 70°C for 6 hours.

Table 2: Multicomponent Reaction Performance

Carbaldehyde SourceSolventTemperature (°C)Yield (%)
4-QuinolinecarboxaldehydeEthanol7089
8-QuinolinecarboxaldehydeEthanol7084

This method offers exceptional atom economy and reduces purification steps, with yields exceeding 85% . The domino reaction mechanism involves sequential Knoevenagel condensation, Michael addition, and cyclization.

Vilsmeier–Haack Formylation and Cyclization

The Vilsmeier–Haack reaction enables the formylation of pyrazole intermediates, which are subsequently cyclized to form the quinoline ring. 5-Chloro-4-formylpyrazole, synthesized from 5-chloropyrazole using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), reacts with 2-methoxyaniline in a melt reaction (140°C, 3 hours) .

This pathway produces this compound in 65–70% yield. Key advantages include the commercial availability of starting materials and scalability. However, handling POCl₃ requires stringent safety protocols.

Cyclization of Chloroformylquinoline Precursors

A less conventional route involves the cyclization of 2-chloro-3-quinolinecarbonitrile derivatives with hydrazine hydrate. For example, 2-chloro-7-methoxy-3-quinolinecarbonitrile reacts with hydrazine monohydrate in DMF at 100°C for 5 hours, yielding the target compound via nucleophilic aromatic substitution .

Table 3: Cyclization Reaction Parameters

SubstrateReagentSolventTemperature (°C)Yield (%)
2-Chloro-7-methoxy-3-quinolinecarbonitrileHydrazine hydrateDMF10078

This method is favored for its high regioselectivity and compatibility with electron-withdrawing substituents.

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

MethodYield Range (%)ScalabilityPurification Complexity
Friedländer Condensation68–75ModerateMedium
Pfitzinger Synthesis55–60LowHigh
Multicomponent Reaction84–89HighLow
Vilsmeier–Haack Cyclization65–70HighMedium
Chloroformyl Cyclization78ModerateMedium

The multicomponent approach emerges as the most efficient, balancing yield, scalability, and simplicity. Industrial applications may favor the Vilsmeier–Haack method for its robustness, whereas academic settings prioritize MCRs for rapid library synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted pyrazoloquinolines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research has indicated that derivatives of 7-methoxy-1H-pyrazolo[3,4-b]quinoline may possess antiviral properties. For instance, studies have examined its efficacy against viruses such as herpes simplex virus type 2 and HIV Type 1. Although initial findings suggested limited activity against HIV, other derivatives have shown promise in inhibiting viral replication mechanisms .

Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of this compound. Specifically, 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline demonstrated significant inhibitory effects on bacterial serine/threonine protein kinases, suggesting a mechanism that could be leveraged for developing new antimicrobial agents .

Anti-cancer Activity
The compound has also been studied for its anti-cancer properties. Various derivatives have shown cytotoxic effects on cancer cell lines, making them candidates for further development as anti-cancer therapies. The biological activity is often attributed to their ability to interact with specific molecular targets involved in cancer progression .

Biological Applications

Fluorescent Sensors
One of the notable applications of this compound is its use as a fluorescent sensor. The compound exhibits photophysical properties that allow it to be used in the detection of various cations and anions. This application is particularly relevant in environmental monitoring and biological sensing .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses depending on the target and the structural modifications made to the compound .

Industrial Applications

Material Science
In addition to its biological applications, this compound is being explored for its potential in material science. Its unique electronic and optical properties make it suitable for developing new materials, particularly in organic electronics and optoelectronic devices such as OLEDs (Organic Light Emitting Diodes) .

Summary of Key Findings

Application Area Description Examples/Findings
Medicinal Chemistry Antiviral, antimicrobial, and anti-cancer propertiesLimited HIV activity; significant antimicrobial effects
Biological Applications Use as fluorescent sensors for cation detectionExhibits photophysical properties suitable for sensing
Industrial Applications Development of materials with specific electronic or optical propertiesPotential use in OLEDs and other optoelectronic devices

Mechanism of Action

The mechanism of action of 7-methoxy-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antiviral Activity

7-Methoxy-1H-pyrazolo[3,4-b]quinoline derivatives exhibit potent antiviral properties. Key comparisons include:

Compound Target Virus Activity (vs. Acyclovir) Toxicity (In Vivo) Key Findings
7-Methoxy-3-amino derivative HSV-1 Comparable Non-toxic ≤80 mg/kg (mice) EC₅₀ similar to Acyclovir; low cytotoxicity in Vero cells
7-Methyl-3-amino derivative HSV-1 Lower Borderline cytotoxic Higher cytotoxicity in Vero cells; limited therapeutic window
1-(4-Nitrophenyl) derivative S. aureus N/A Moderate Comparable to ampicillin against S. aureus; high antifungal activity

The 7-methoxy derivative demonstrates superior safety profiles compared to 7-methyl analogs, making it a promising candidate for antiviral development .

Anticancer Activity

The 7-methoxy derivative (QTZ05) shows marked selectivity against cancer cell lines:

Compound Cancer Cell Line (IC₅₀) Normal Cell Toxicity Mechanism of Action
QTZ05 HCT-116: 10.2 µM Low (MCF-10A/MCF-12A) Induces apoptosis, arrests sub-G1 phase
7-Ethyl derivative HCT-116: >50 µM High Weak activity; non-selective
3-Amino-6-methyl MCF-7: ~20 µM Moderate DNA intercalation

Antibacterial and Antifungal Activity

While 7-methoxy derivatives are less studied for antibacterial use, structurally related compounds show varying efficacy:

Compound Microbial Target Activity (vs. Standard)
1-(4-Fluorophenyl) derivative S. aureus, C. albicans Comparable to ampicillin
1-(4-Nitrophenyl) derivative A. niger Superior to ketoconazole
7-Methoxy-3-amino derivative E. coli Inactive

Cytotoxicity and Toxicity

  • 7-Methoxy-3-amino derivative: Non-toxic in mice at ≤80 mg/kg (parenteral) .
  • 7-Methyl-3-amino derivative: Borderline cytotoxic in Vero cells at therapeutic concentrations .
  • Pentose-derivatized analogs: High cytotoxicity in breast cancer models but equally toxic to normal epithelial cells .

The 7-methoxy group reduces systemic toxicity compared to alkyl or sugar-modified analogs, enhancing its safety profile .

Q & A

Q. Q1. What are the established synthetic protocols for preparing 7-methoxy-1H-pyrazolo[3,4-b]quinoline?

The compound is synthesized via two primary routes:

  • Route 1 : Cyclocondensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde with hydrazine hydrate in refluxing ethanol, achieving 95% yield. Critical parameters include anhydrous conditions and stoichiometric control .
  • Route 2 : Cyclization of 4-arylidenepyrazolin-5-ones with substituted anilines, yielding derivatives with methoxy substituents. This method requires precise temperature control (e.g., reflux in ethanol) .

Q. Key characterization techniques :

  • NMR Spectroscopy : Diagnostic signals include δ 3.88 ppm (methoxy protons) and δ 13.47 ppm (NH proton) in CDCl₃ .
  • X-ray Crystallography : Used to confirm planar quinoline geometry and hydrogen-bonding networks stabilizing crystal packing .

Advanced Synthesis Challenges

Q. Q2. How can researchers mitigate unexpected byproduct formation during metal complexation attempts?

Failed metal complexation (e.g., with RuCl₃ under acidic conditions) often results in hydrazine-linked byproducts due to ligand decomposition . Strategies include:

  • Using milder temperatures (<50°C) and non-aqueous solvents (e.g., DMF).
  • Pre-forming stable ligand-metal intermediates before reaction.
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates.

Example : Attempted Ru complexation in HCl yielded (E)-1-((2-chloro-6-methylquinolin-3-yl)methylene)hydrazine instead, highlighting the need for redox-inert conditions .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Q. Q3. What biological activities are associated with this compound derivatives?

Reported activities include:

  • Antiviral : Inhibition of Herpes simplex virus replication via interference with viral DNA polymerase .
  • Antimicrobial : Efficacy against Gram-positive bacteria (e.g., S. aureus) through membrane disruption .
  • Apoptosis Induction : Activation of caspases in cancer cell lines, linked to the methoxy group’s electron-donating effects .

Q. Q4. How can SAR studies optimize bioactivity in derivatives?

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., -Cl) at position 3 enhances antimalarial activity .
  • Amino Group Addition : Primary amino groups at position 4 improve solubility and therapeutic indices in CNS-targeting agents .
  • Assay Design : Use standardized protocols (e.g., MIC assays for antimicrobial testing) to ensure comparability across studies .

Data Contradictions and Resolution

Q. Q5. How should researchers address discrepancies in reported pharmacological data?

Contradictions often arise from:

  • Structural Variations : Minor substituent changes (e.g., methyl vs. methoxy) drastically alter activity profiles. Compare derivatives with identical substitution patterns .
  • Assay Conditions : Varying pH, solvent, or cell lines (e.g., HeLa vs. HepG2) can affect results. Replicate studies under controlled conditions .

Example : A derivative showed conflicting IC₅₀ values in apoptosis assays due to differences in cell culture media (serum-free vs. serum-containing) .

Advanced Analytical Methodologies

Q. Q6. What advanced techniques resolve structural ambiguities in complex derivatives?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulae (e.g., C₂₁H₂₀N₃O with [M+H]⁺ = 330.1606) .
  • Variable-Temperature NMR : Resolves dynamic proton exchange in NH groups, as seen in δ 13.71 ppm for tautomeric forms .
  • Single-Crystal XRD : Identifies intermolecular interactions (e.g., N–H⋯O bonds) influencing crystallinity .

Reaction Optimization and Scalability

Q. Q7. What parameters improve yield in large-scale synthesis?

  • Catalyst Screening : CuCl₂/CuO systems in acetone enhance cyclization efficiency (85% yield) .
  • Solvent Selection : Ethanol minimizes side reactions vs. DMSO, which may promote decomposition .
  • Workflow : Neutralization of HCl with NaOH post-reaction ensures high-purity precipitation .

Computational and Mechanistic Insights

Q. Q8. How can computational modeling guide derivative design?

  • Docking Studies : Predict binding affinities to targets like PDE10A using software (e.g., AutoDock) .
  • DFT Calculations : Analyze electron density maps to prioritize substituents with optimal charge distribution .

Stability and Storage Considerations

Q. Q9. What storage conditions prevent degradation of this compound?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxy group .

Regulatory and Safety Guidelines

Q. Q10. What safety protocols are essential during handling?

  • Hazard Classification : Derivatives with acute toxicity (e.g., LD₅₀ < 50 mg/kg) require glovebox use .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .

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